molecular formula C6H3ClF3NS B186814 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol CAS No. 76041-74-2

3-Chloro-5-(trifluoromethyl)pyridine-2-thiol

Cat. No. B186814
CAS RN: 76041-74-2
M. Wt: 213.61 g/mol
InChI Key: TZCNTBWWNBGRFJ-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is a unique chemical compound. It may be used to synthesize 5-trifluoromethylpyridine-2-sulfonyl chloride by reacting with chlorine gas in HCl solution . It’s also reported as an intermediate of herbicide .


Molecular Structure Analysis

The molecular formula of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is C6H3ClF3NS, and its molecular weight is 213.61 . The structure contains a pyridine ring with a trifluoromethyl group, a chlorine atom, and a thiol group attached to it .

Scientific Research Applications

  • Halogen Shuffling in Pyridines

    Mongin et al. (1998) explored the site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, showing its potential in organic synthesis and chemical transformations (Mongin et al., 1998).

  • Thermal Reactions with Tetrafluoroethylene

    Nikul’shin et al. (2018) studied the co-pyrolysis of various trifluoromethyl pyridine derivatives with tetrafluoroethylene, leading to several significant products, highlighting its application in material science and chemical engineering (Nikul’shin et al., 2018).

  • Pesticide Synthesis

    Lu Xin-xin (2006) reviewed the synthesis processes of 2,3-Dichloro-5-trifluoromethyl pyridine, an important derivative, for its widespread use in synthesizing pesticides, indicating its significance in agrochemicals (Lu Xin-xin, 2006).

  • Potential Antithyroid Drug

    Chernov'yants et al. (2011) investigated 5-trifluoromethyl-pyridine-2-thione's behavior towards molecular iodine, suggesting its potential as an antithyroid drug (Chernov'yants et al., 2011).

  • Fungicide Synthesis

    Jeon et al. (2013) focused on the compound fluazinam, which includes the 3-chloro-5-(trifluoromethyl)pyridine-2-thiol structure, underscoring its application in fungicide development (Jeon et al., 2013).

  • Synthesis Principles Analysis

    Liu Guang-shen (2014) analyzed and summarized the synthesis reaction principles of 2-chloro-3-(trifluoromethyl)pyridine, providing insights into the chemical properties and reactivity of such compounds (Liu Guang-shen, 2014).

  • Difunctionalization of Pyridines

    Heinz et al. (2021) reported a new method for the regioselective 3,4-difunctionalization of 3-chloropyridines, indicating the versatility of such compounds in organic synthesis (Heinz et al., 2021).

  • Metalation and Functionalization Studies

    Cottet and Schlosser (2004) explored the metalation and functionalization of various chloro- and bromo-trifluoromethylpyridines, showing their potential in complex organic synthesis and pharmaceutical applications (Cottet & Schlosser, 2004).

Safety And Hazards

3-Chloro-5-(trifluoromethyl)pyridine-2-thiol can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NS/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCNTBWWNBGRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353242
Record name 3-chloro-5-(trifluoromethyl)pyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(trifluoromethyl)pyridine-2-thiol

CAS RN

76041-74-2
Record name 3-chloro-5-(trifluoromethyl)pyridine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
X Hua, N Liu, Z Fan, G Zong, Y Ma, K Lei… - Chinese Journal of …, 2019 - sioc-journal.cn
A series of amide derivatives containing aromatic sulfide and sulfone groups synthesized in our previous work displayed excellent nematocidal activity at 200 μg/mL. In order to explore …
Number of citations: 16 sioc-journal.cn
X Hua, W Liu, Y Su, X Liu, J Liu, N Liu… - Pest management …, 2020 - Wiley Online Library
BACKGROUND Succinate dehydrogenase (SDH) has been identified as one of the most significant targets for fungicide discovery. To date, 23 commercial SDH inhibitor (SDHI) …
Number of citations: 59 onlinelibrary.wiley.com
X Hua, N Liu, S Zhou, L Zhang, H Yin, G Wang, Z Fan… - Engineering, 2020 - Elsevier
In recent years, the damage caused by soil nematodes has become increasingly serious; however, the varieties and structures of the nematicides available on the market are deficient. …
Number of citations: 23 www.sciencedirect.com
X Hua, W Liu, Y Chen, J Ru, S Guo, X Yu… - Journal of Agricultural …, 2021 - ACS Publications
The development of new green fungicides based on the structural optimization of natural products can effectively solve the problems of low safety and high pathogen resistance of …
Number of citations: 20 pubs.acs.org
M Kaur, S Garg, DS Malhi… - Current Organic Chemistry, 2021 - ingentaconnect.com
Seven membered heterocyclic Azepine and its derivatives have great pharmacological and therapeutic implications. In this review, the literature of the last fifty years has been exploited …
Number of citations: 25 www.ingentaconnect.com
M Kaur, S Garg, DS Malhi, HS Sohal - Current Organic Chemistry, 2021 - researchgate.net
Seven membered heterocyclic Azepine and its derivatives have great pharmacological and therapeutic implications. In this review, the literature of the last fifty years has been exploited …
Number of citations: 1 www.researchgate.net
Y Zhao, Q Dai, Z Chen, Q Zhang, Y Bai… - ACS Combinatorial …, 2013 - ACS Publications
A facile and efficient method has been developed for the synthesis of a small library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles rearrangement. Compounds were obtained in …
Number of citations: 12 pubs.acs.org
JH Ryan, JA Smith, C Hyland, AG Meyer… - Progress in Heterocyclic …, 2014 - Elsevier
This review covers the work published in the calendar year 2013. Novel reaction chemistry and new ring synthetic methods for azepines, benzoazepines, oxepines, thiepines, …
Number of citations: 9 www.sciencedirect.com
华学文, 刘南南, 范志金, 宗广宁, 马翼, 雷康, 殷昊… - 有机化学, 2019 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding author. E-mail: huaxuewen906@163.com Received March 3, 2019; revised March 31, 2019…
Number of citations: 0 sioc-journal.cn

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